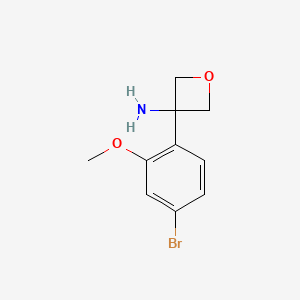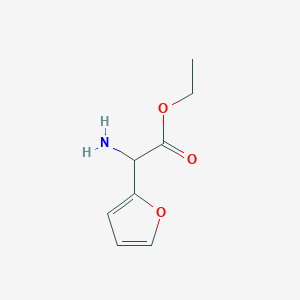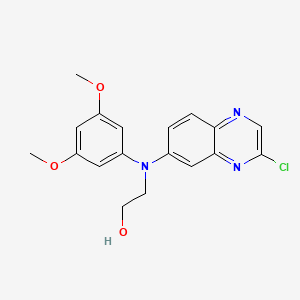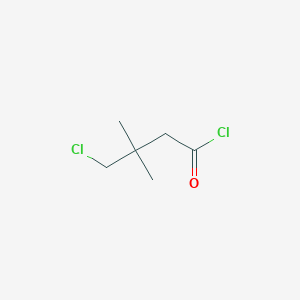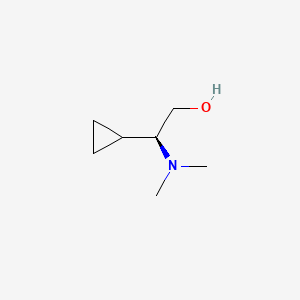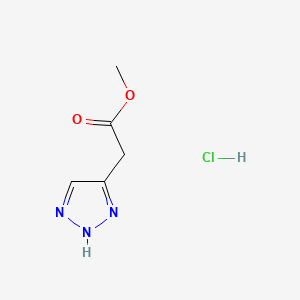
methyl 2-(1H-1,2,3-triazol-4-yl)acetate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(1H-1,2,3-triazol-4-yl)acetate hydrochloride is a chemical compound that belongs to the family of 1,2,3-triazoles. These compounds have gained significant attention due to their wide range of applications in various fields such as medicine, biochemistry, and materials science. The triazole ring in this compound is known for its stability and ability to participate in various chemical reactions, making it a valuable building block in synthetic chemistry .
Vorbereitungsmethoden
The synthesis of methyl 2-(1H-1,2,3-triazol-4-yl)acetate hydrochloride typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This method is favored due to its high efficiency and selectivity. The reaction involves the cycloaddition of an organic azide with an alkyne in the presence of a copper catalyst to form the triazole ring . The reaction conditions usually include a solvent such as water or an organic solvent, a copper(I) source like copper sulfate, and a reducing agent such as sodium ascorbate .
Analyse Chemischer Reaktionen
Methyl 2-(1H-1,2,3-triazol-4-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the triazole ring or other functional groups in the molecule.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other groups.
Cycloaddition: The triazole ring can undergo further cycloaddition reactions to form more complex structures
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Methyl 2-(1H-1,2,3-triazol-4-yl)acetate hydrochloride has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl 2-(1H-1,2,3-triazol-4-yl)acetate hydrochloride involves its interaction with specific molecular targets. The triazole ring can form strong hydrogen bonds and dipole interactions with various biological molecules, influencing their activity. This compound can inhibit enzymes or modulate receptor activity, leading to its therapeutic effects . The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(1H-1,2,3-triazol-4-yl)acetate hydrochloride can be compared with other triazole-containing compounds such as:
1-(1H-1,2,3-Triazol-4-yl)methyl-3-hydroxyimino-indolin-2-ones: These compounds also contain the triazole ring and have shown potent inhibitory activity against certain enzymes.
1,2,3-Triazolylmethyl phosphinates: These compounds combine the triazole ring with phosphinate groups, offering unique properties for bioconjugation and medicinal chemistry.
1,2,3-Triazole analogs: These compounds are used in various applications, including drug development and materials science.
The uniqueness of this compound lies in its specific structure, which allows for versatile chemical modifications and a wide range of applications in different fields.
Eigenschaften
Molekularformel |
C5H8ClN3O2 |
|---|---|
Molekulargewicht |
177.59 g/mol |
IUPAC-Name |
methyl 2-(2H-triazol-4-yl)acetate;hydrochloride |
InChI |
InChI=1S/C5H7N3O2.ClH/c1-10-5(9)2-4-3-6-8-7-4;/h3H,2H2,1H3,(H,6,7,8);1H |
InChI-Schlüssel |
JZOCYSKCXFSOJX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=NNN=C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


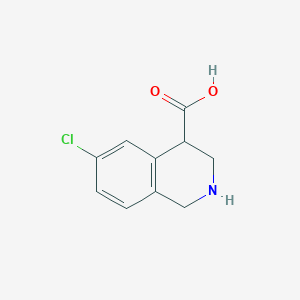

![(1R,4R)-2,2-difluoro-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13457653.png)
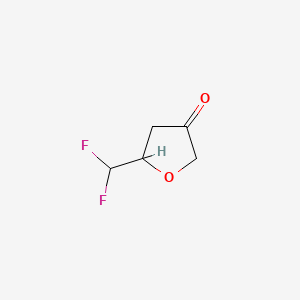
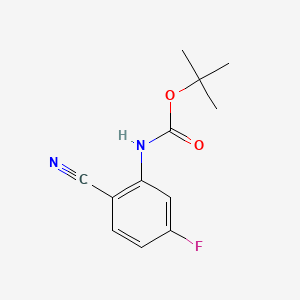
![5-Oxaspiro[3.4]octane-2-carbaldehyde](/img/structure/B13457670.png)
![Tert-butyl 2-[2-(diethoxyphosphoryl)ethyl]azetidine-1-carboxylate](/img/structure/B13457673.png)
